molecular formula C6H12ClNS B1428424 cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride CAS No. 179339-70-9

cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride

Cat. No. B1428424
M. Wt: 165.69 g/mol
InChI Key: UTFHVCNHGSHVLP-KNCHESJLSA-N
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Description

Cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride is a chemical compound with the CAS Number: 179339-70-9 . Its molecular weight is 165.69 .


Molecular Structure Analysis

The IUPAC name for this compound is (3aR,6aS)-hexahydro-1H-thieno [3,4-c]pyrrole hydrochloride . The InChI code for this compound is 1S/C6H11NS.ClH/c1-5-3-8-4-6 (5)2-7-1;/h5-7H,1-4H2;1H/t5-,6+; .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Scaffold Utility

cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride and its derivatives have been studied for their potential in drug discovery and organic chemistry. The hexahydro-2H-thieno[2,3-c]pyrrole scaffold, closely related to the cis-hexahydro-1H-thieno[3,4-c]pyrrole structure, has been proposed as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Practical syntheses of derivatives based on this bicyclic scaffold were developed, utilizing cycloaddition reactions. The derivatives were obtained as single diastereomers, and their conformational properties were explored using X-ray diffraction studies, demonstrating the scaffold's potential to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Photovoltaic and Semiconductor Applications

The thieno[3,4-c]pyrrole-4,6-dione-based copolymers, including variants of the cis-hexahydro-1H-thieno[3,4-c]pyrrole structure, have been explored for their use in solar cells and organic field-effect transistors. One such copolymer, PBDTTPD, was designed and synthesized for its low-band-gap properties. It demonstrated significant power conversion efficiency in bulk-heterojunction photovoltaic devices, highlighting the utility of thieno[3,4-c]pyrrole-based polymers in electronic and photovoltaic applications (Zou et al., 2010).

In addition to photovoltaic applications, thieno[3,4-c]pyrrole-4,6-dione containing copolymers have shown promising results in field-effect transistors. These copolymers, with their strategic design and successful synthesis, exhibited good solution processability and high humidity stability in thin-film transistors, achieving remarkable device performance sensitive to the alkyl chain substituent orientations (Wu et al., 2013).

Chemical Synthesis and Rearrangements

The chemical behavior and rearrangement pathways of cis- and trans-1-methyl-2-(2-thienyl)pyrrolidinium derivatives, which are structurally related to cis-hexahydro-1H-thieno[3,4-c]pyrrole, have been studied. These investigations provide insights into the isomerization and cyclization reactions that such compounds can undergo in non-basic media, contributing to the broader understanding of the chemical reactivity of thieno-pyrrole derivatives (Kawanishi et al., 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFHVCNHGSHVLP-KNCHESJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CSC[C@@H]2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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